REACTION_SMILES
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[Cl:11][CH2:12][Cl:13].[NH2:1][c:2]1[c:3]([CH2:9][OH:10])[c:4]([F:8])[cH:5][cH:6][cH:7]1.[O:14]=[Mn:15]=[O:16]>>[NH2:1][c:2]1[c:3]([CH:9]=[O:10])[c:4]([F:8])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(F)c1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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Nc1cccc(F)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |